![molecular formula C24H19N5O3S B11699685 1-[4-methyl-3'-(2-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11699685.png)
1-[4-methyl-3'-(2-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-METHYL-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Métodos De Preparación
The synthesis of 1-[4-METHYL-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE involves several steps. One common method includes the 1,3-addition of nitrilimines, which are generated in situ by the base-catalyzed dehydrochlorination of hydrazonoyl chlorides using triethylamine, to the C=S group of methyl 2-[1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-3-(naphthalen-2-yl)prop-2-en-1-one . Industrial production methods may involve scaling up this process and optimizing reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[4-METHYL-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Mecanismo De Acción
The mechanism by which 1-[4-METHYL-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE exerts its effects involves interactions with molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of specific enzymes or disruption of cell membranes. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar compounds include other spiro compounds and 1,3,4-thiadiazole derivatives. What sets 1-[4-METHYL-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE apart is its unique combination of structural features, which may confer distinct chemical and biological properties. Some similar compounds include:
- 1,3,4-thiadiazole derivatives
- Spiro[cyclohexane-1,2’-[1,3,4]thiadiazole]
- 1-(4-nitrophenyl)-1H-1,2,3-triazole
Propiedades
Fórmula molecular |
C24H19N5O3S |
|---|---|
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
1-[4'-methyl-4-(2-nitrophenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone |
InChI |
InChI=1S/C24H19N5O3S/c1-16-19-12-6-7-13-20(19)24(27(25-16)18-10-4-3-5-11-18)28(26-23(33-24)17(2)30)21-14-8-9-15-22(21)29(31)32/h3-15H,1-2H3 |
Clave InChI |
AANPZYPSFOYWBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2(C3=CC=CC=C13)N(N=C(S2)C(=O)C)C4=CC=CC=C4[N+](=O)[O-])C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


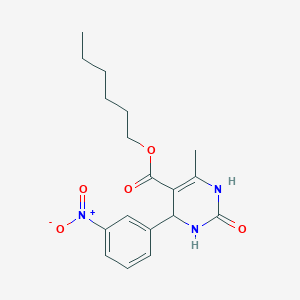
![Ethyl 2-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11699626.png)
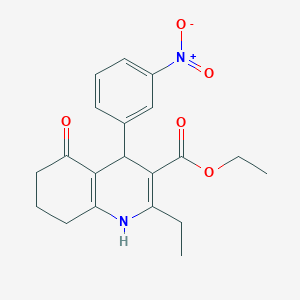
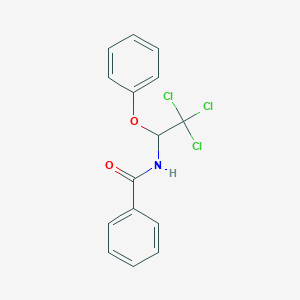
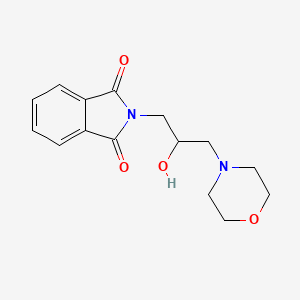
![N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11699658.png)
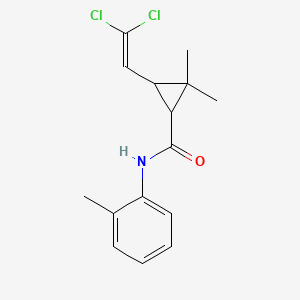
![2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11699669.png)

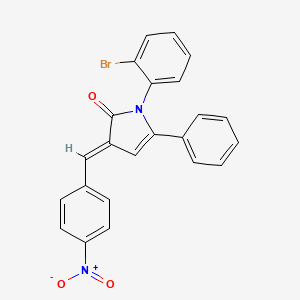
![Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11699691.png)
![2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11699698.png)

![N'-[(1Z)-1-(furan-2-yl)ethylidene]-3-nitrobenzohydrazide](/img/structure/B11699711.png)
